molecular formula C11H12N4O3 B5710304 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole

5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No. B5710304
M. Wt: 248.24 g/mol
InChI Key: ZPPITAAFEOZERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the triazole family of compounds and has been found to have several useful properties that make it an attractive candidate for research.

Mechanism of Action

The exact mechanism of action of 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of certain cytokines.
Biochemical and Physiological Effects:
5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole has been found to have several biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, and has also been found to have anti-inflammatory properties. In addition, this compound has been found to have neuroprotective effects, which may make it useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole in lab experiments is its potential as an anti-cancer agent. This compound has also been found to have anti-inflammatory properties and neuroprotective effects, which make it a versatile compound for research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research of 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole. One potential direction is the development of more efficient synthesis methods for this compound, which would allow for larger quantities to be produced. Another potential direction is the investigation of this compound's potential as an anti-cancer agent in vivo, which would provide more insight into its mechanism of action and effectiveness. Finally, the investigation of this compound's potential as a treatment for neurological disorders is another promising direction for future research.

Synthesis Methods

The synthesis of 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a complex process that involves several steps. The first step involves the synthesis of 4-ethylphenol, which is then reacted with nitric acid to produce 4-ethyl-2-nitrophenol. This compound is then reacted with hydrazine hydrate to produce 4-ethylphenyl hydrazine. Finally, this compound is reacted with dimethylformamide and sodium azide to produce 5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole.

Scientific Research Applications

5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole has been found to have several potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been found to have potential as an anti-cancer agent. This compound has also been found to have potential as an anti-inflammatory agent and as a treatment for various neurological disorders.

properties

IUPAC Name

5-(4-ethylphenoxy)-1-methyl-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-8-4-6-9(7-5-8)18-11-12-10(15(16)17)13-14(11)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPITAAFEOZERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC(=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethylphenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole

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